molecular formula C9H14Cl2N2O B6304730 3-Pyridin-3-yl-morpholine dihydrochloride CAS No. 1331957-59-5

3-Pyridin-3-yl-morpholine dihydrochloride

Cat. No. B6304730
CAS RN: 1331957-59-5
M. Wt: 237.12 g/mol
InChI Key: LYNAOBQUQFHVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridin-3-yl-morpholine dihydrochloride is a chemical compound with the CAS Number: 1331957-59-5 . It has a linear formula of C9H14Cl2N2O and a molecular weight of 237.13 . It is an off-white solid and is not intended for human or veterinary use.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H . The SMILES string is C1COCC (N1)c2cccnc2 .


Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 237.13 and a linear formula of C9H14Cl2N2O .

Scientific Research Applications

Photocatalytic Degradation of Pollutants

The compound has been studied in the context of photocatalytic degradation of pollutants in water. Pyridine and morpholine, components related to 3-Pyridin-3-yl-morpholine dihydrochloride, have been mineralized using the TiO2-UV process. This process leads to the identification of intermediate products and enhances our understanding of photocatalytic pathways, including the complexity of photocatalytic degradations which involves oxidation, cleavage of bonds, and addition or transfer reactions (Pichat, 1997).

Chemical and Pharmacological Interest

Morpholine derivatives, which are structurally related to this compound, have been found to possess a broad spectrum of pharmacological activities. These derivatives are significant in biochemistry due to their diverse applications and potent pharmacophoric activities. The review of morpholine and its analogs sheds light on the current trends and potential pharmacophoric activities of these compounds (Asif & Imran, 2019).

Electrochemical Applications

The study of electrochemical reduction mechanisms and stabilities of organic cations, including morpholine derivatives, in ionic liquids and other organic salts has been conducted. This research provides insights into the specific reduction reactions that may occur at the negative electrode in electrochemical applications, which is crucial for designing or choosing salts with desired electrochemical characteristics (Lane, 2012).

Heterocyclic N-oxide Molecules

Heterocyclic N-oxide derivatives, including those from pyridine, have shown significant potential in organic synthesis, catalysis, and medicinal applications due to their versatile synthetic intermediates and biological importance. These compounds have been involved in metal complexes formation, catalysts design, and possess anticancer, antibacterial, and anti-inflammatory activities, highlighting their importance in advanced chemistry and drug development investigations (Li et al., 2019).

Antitubercular Activity

The modification of isoniazid (INH) structure, including derivatives with pyridine moiety, has been evaluated for anti-tubercular activity against various strains of mycobacteria. These modifications have led to compounds with significant activity, highlighting the importance of pyridine derivatives in the development of new leads for anti-TB compounds (Asif, 2014).

properties

IUPAC Name

3-pyridin-3-ylmorpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNAOBQUQFHVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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